Product packaging for 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine(Cat. No.:CAS No. 74023-41-9)

2-Methylpyrido[2,3-b]pyrazine-6,8-diamine

Cat. No.: B13761655
CAS No.: 74023-41-9
M. Wt: 175.19 g/mol
InChI Key: ZVNAFKKMFOXZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrido[2,3-b]pyrazine-6,8-diamine (CAS 74023-41-9) is a versatile chemical scaffold based on the pyrido[2,3-b]pyrazine core, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the field of antiviral and anticancer research. The pyrazine core is known for its favorable physicochemical properties, including good membrane permeability and aqueous solubility, which support its role as a valuable pharmacophore . Recent scientific investigations have highlighted the potential of compounds based on the pyrido[2,3-b]pyrazine structure as non-nucleoside inhibitors targeting viral DNA polymerases . These inhibitors represent a promising approach for developing treatments against human cytomegalovirus (HCMV) and other herpesviruses, potentially overcoming limitations of existing nucleoside analogs like ganciclovir . Furthermore, pyrazine derivatives are extensively studied for their antitumor activities, with various mechanisms of action including the induction of apoptosis and endoplasmic reticulum stress in cancer cells . As a building block, this compound provides researchers with a multifunctional template for further chemical diversification, enabling the exploration of new chemical space in the search for bioactive molecules. This product is intended for research and development applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5 B13761655 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS No. 74023-41-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74023-41-9

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

2-methylpyrido[2,3-b]pyrazine-6,8-diamine

InChI

InChI=1S/C8H9N5/c1-4-3-11-8-7(12-4)5(9)2-6(10)13-8/h2-3H,1H3,(H4,9,10,11,13)

InChI Key

ZVNAFKKMFOXZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=CC(=N2)N)N

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Pyrido 2,3 B Pyrazines

Strategies for Pyrido[2,3-b]pyrazine (B189457) Core Construction

The formation of the bicyclic pyrido[2,3-b]pyrazine system is a cornerstone of its chemistry. Several reliable methods have been developed to construct this heterocyclic core, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.

Condensation Reactions with o-Diaminopyridines

A prevalent and classical approach to the pyrido[2,3-b]pyrazine core involves the condensation of an ortho-diaminopyridine with a 1,2-dicarbonyl compound. This reaction forms the pyrazine (B50134) ring fused to the pyridine (B92270) ring. The choice of the 1,2-dicarbonyl compound is crucial as it dictates the substitution pattern on the newly formed pyrazine ring. For instance, the reaction of 2,3-diaminopyridine (B105623) with a functionalized vicinal diketone in a solvent such as ethanol (B145695) can yield a variety of pyrido[2,3-b]pyrazine-based ligands.

This method's versatility is further enhanced by the use of catalysts. For example, silica-supported bismuth(III) chloride has been effectively used in the condensation of 1,2-dicarbonyls with arene-1,2-diamines, including 2,3-diaminopyridine, to produce pyrido[2,3-b]pyrazine derivatives in good to excellent yields under ambient temperature in methanol.

Cyclization Approaches Utilizing Two-Carbon Atom Donors

Cyclization reactions that introduce a two-carbon unit to an appropriately functionalized pyridine precursor are another effective strategy for building the pyrido[2,3-b]pyrazine core. These methods often involve the formation of the pyrazine ring in a stepwise manner. For instance, a pyridine derivative with amino and a suitable leaving group at adjacent positions can react with a reagent that provides a two-carbon fragment with terminal nitrogen functionalities, which then cyclizes to form the pyrazine ring.

Multicomponent Reaction Strategies for Pyrido[2,3-b]pyrazine Derivatives

Modern synthetic chemistry increasingly utilizes multicomponent reactions (MCRs) for the efficient construction of complex molecules in a single step. nih.gov These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. A series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) with p-toluenesulfonic acid in ethanol. nih.gov This approach allows for the rapid assembly of the pyrido[2,3-b]pyrazine core with a variety of substituents. nih.gov

Targeted Synthesis of 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine and its Isomers

The specific synthesis of this compound requires careful consideration of the starting materials and reaction conditions to ensure the correct placement of the methyl and diamine groups.

Introduction of Methyl Substituents during Core Formation

The introduction of the methyl group at the 2-position of the pyrido[2,3-b]pyrazine core is typically achieved by using a 1,2-dicarbonyl compound that already contains a methyl group. A highly relevant precursor for this purpose is pyruvaldehyde (methylglyoxal). The condensation of a suitably substituted diaminopyridine with pyruvaldehyde can directly lead to the formation of a 2-methyl-substituted pyrido[2,3-b]pyrazine.

The key starting material for the pyridine portion of the molecule is 2,3,5,6-tetraaminopyridine. A viable synthetic route to this precursor involves a two-step process starting from 2,6-diaminopyridine. mdpi.com The first step is a nitration using a mixture of oleum (B3057394) and fuming nitric acid to yield 2,6-diamino-3,5-dinitropyridine. mdpi.com This is followed by a hydrogenation reaction using a palladium on carbon catalyst to reduce the nitro groups to amino groups, affording 2,3,5,6-tetraaminopyridine, typically isolated as its hydrochloride salt. mdpi.com

The condensation of 2,3,5,6-tetraaminopyridine with pyruvaldehyde is a critical step. The regiochemistry of this reaction is of paramount importance, as the unsymmetrical nature of pyruvaldehyde can potentially lead to the formation of isomeric products. The reaction between tetraaminopyridines and pyruvaldehyde has been noted to produce isomeric pyridopyrazines. The precise conditions of the condensation reaction, such as solvent and temperature, can influence the regiochemical outcome.

Regioselective Introduction of Diamine Functional Groups

The presence of the 6,8-diamino functionalities on the final molecule originates from the use of a polysubstituted pyridine precursor where the amino groups are already in the desired positions. As mentioned above, the use of 2,3,5,6-tetraaminopyridine as the starting pyridine derivative ensures that after the condensation reaction to form the pyrazine ring, the remaining amino groups will be located at the 6- and 8-positions of the resulting pyrido[2,3-b]pyrazine scaffold.

The table below summarizes the key reactants and their roles in the targeted synthesis of this compound.

ReactantRole
2,6-DiaminopyridineInitial precursor for the pyridine ring
Oleum and Fuming Nitric AcidNitrating agents to introduce nitro groups
Palladium on Carbon / H₂Catalyst system for the reduction of nitro groups to amino groups
2,3,5,6-TetraaminopyridineKey intermediate containing the pre-installed amino groups
Pyruvaldehyde (Methylglyoxal)1,2-Dicarbonyl compound that provides the two-carbon unit for the pyrazine ring and the 2-methyl substituent

The final step of the synthesis involves the purification of the desired this compound isomer from the reaction mixture. Chromatographic techniques are often employed to separate the target compound from any isomeric byproducts and other impurities.

Precursor Design and Selection for Specific Substitution Patterns

The final substitution pattern of the pyrido[2,3-b]pyrazine ring is critically dependent on the choice of starting materials. Strategic precursor design allows for the regioselective introduction of desired functional groups.

One effective method is the multicomponent synthesis approach. By reacting a mixture of indane 1,3-dione, various substituted aromatic aldehydes, and 2-aminopyrazine, a range of pyrido[2,3-b]pyrazine-based heterocyclic compounds can be obtained in good to excellent yields (82–89%). nih.govrsc.org The specific substitution on the final product is dictated by the structure of the aldehyde precursor used in the reaction. nih.govrsc.org

Another targeted strategy involves the reaction of 3-amino-2-fluoropyridines with 2H-azirines, activated by triflic anhydride. This process proceeds through a nucleophilic addition followed by an intramolecular SNAr cyclization, desulfonylation, and oxidation to yield 2-aryl-pyrido[2,3-b]pyrazines as a single regioisomer. researchgate.net The aryl group at the 2-position is determined by the substituent on the starting 2H-azirine.

Furthermore, the synthesis of N-oxide derivatives of the pyrido[2,3-b]pyrazine system is achieved by selecting specific precursors. For instance, novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives can be synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters. nih.gov This condensation reaction highlights how the choice of the dicarbonyl component directly influences the substituents on the pyrazine portion of the fused ring system.

Post-Cyclization Functionalization and Derivatization

Once the core pyrido[2,3-b]pyrazine ring is formed, its chemical reactivity allows for further functionalization to introduce a diverse array of substituents.

Halogenation and Subsequent Nucleophilic Substitutions

Halogenation of the pyrido[2,3-b]pyrazine core provides a versatile handle for subsequent transformations, particularly nucleophilic substitutions. A direct method for halogenation involves deprotometalation-trapping reactions. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be efficiently iodinated at the 8-position using a mixed lithium-zinc base followed by quenching with iodine, affording 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine in 70% yield. mdpi.com

These halogenated intermediates are reactive towards various nucleophiles. The iodo group at the 8-position can be displaced directly by nucleophiles without the need for a catalyst. mdpi.com This allows for the introduction of a range of functional groups.

NucleophileProductReference
Alkylamines8-Alkylamino derivatives mdpi.com
Benzylamine8-Benzylamino derivatives mdpi.com
Hydrazine8-Hydrazino derivatives mdpi.com
Aryloxy groups8-Aryloxy derivatives mdpi.com
Azoles (Copper-catalyzed)8-Azolyl derivatives mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Arylation and Amination

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the pyrido[2,3-b]pyrazine scaffold, significantly expanding its chemical diversity. Halogenated derivatives, such as 7-bromo- and 8-iodopyrido[2,3-b]pyrazines, are common precursors for these transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, has been successfully applied to introduce aryl and heteroaryl groups. For instance, 8-iodopyrido[2,3-b]pyrazine derivatives have been coupled with various arylboronic acids in the presence of a palladium catalyst to yield 8-arylated products. mdpi.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling amines with aryl halides. This reaction has been used to synthesize a variety of donor-acceptor-donor molecules based on the pyrido[2,3-b]pyrazine core by coupling different donor amines to the halogenated scaffold. nih.gov This method provides access to compounds with tunable optoelectronic properties. nih.gov Research has demonstrated the utility of various palladium-catalyzed reactions on this ring system.

Reaction TypePrecursorCoupling PartnerProduct TypeReference
Suzuki Coupling8-Iodopyrido[2,3-b]pyrazineArylboronic acids8-Aryl-pyrido[2,3-b]pyrazines mdpi.com
Buchwald-Hartwig AminationHalogenated Pyrido[2,3-b]pyrazineAnilines / AminesN-Aryl-pyrido[2,3-b]pyrazines mdpi.comnih.gov
Sonogashira Coupling7-Bromo-pyrido[2,3-b]pyrazineTerminal alkynes7-Alkynyl-pyrido[2,3-b]pyrazines rsc.org
Heck Coupling7-Bromo-pyrido[2,3-b]pyrazineAlkenes7-Alkenyl-pyrido[2,3-b]pyrazines rsc.org

Aromatization of Partially Reduced Pyrido[2,3-b]pyrazines

The synthesis of fully aromatic pyrido[2,3-b]pyrazines can also be achieved through the aromatization of partially reduced precursors. Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized via the sequential reaction of pentafluoropyridine (B1199360) with sodium phenylsulfinate and an appropriate diamine. researchgate.net These saturated heterocyclic systems serve as valuable intermediates. The final aromatization step to yield the pyrido[2,3-b]pyrazine core is accomplished through an oxidation or dehydrogenation reaction, a standard transformation in organic synthesis to introduce aromaticity. This synthetic route allows for the construction of highly substituted systems that may be difficult to access through direct condensation methods.

Optimization of Synthetic Pathways

Enhancing the efficiency of synthetic routes to pyrido[2,3-b]pyrazines is crucial for their practical application. This often involves the development of novel catalytic systems to improve reaction yields and selectivity.

Catalytic System Development for Enhanced Yield and Selectivity

A variety of catalytic systems have been developed to promote the synthesis of the pyrido[2,3-b]pyrazine core. For the multicomponent synthesis involving an aldehyde, 2-aminopyrazine, and a dicarbonyl compound, p-toluenesulfonic acid (p-TSA) has been identified as an effective catalyst. nih.govrsc.org Optimization studies show that using 20 mol% of p-TSA in ethanol leads to high yields of the desired products. nih.govrsc.org

For the synthesis of N-oxide derivatives from furazano[4,5-b]pyridine 3-oxide, simple heterogeneous catalysts like silica (B1680970) gel or molecular sieves have been found to be effective. nih.gov In other synthetic approaches, metal-based catalysts have been employed. Lanthanum(III) acetate (B1210297) [La(OAc)₃] has been reported as an efficient and reusable catalyst for the synthesis of pyridopyrazines in water, offering advantages such as mild reaction conditions and a simple work-up procedure. nih.gov Additionally, a polar paste catalyst system comprising [(NH₄)₆Mo₇O₂₄·4H₂O–PEG 300] has been used for the tandem synthesis of pyrido[2,3-b]pyrazines under microwave irradiation, leading to quantitative yields in short reaction times. nih.gov

Solvent and Temperature Effects on Reaction Outcomes

The synthesis of the pyrido[2,3-b]pyrazine scaffold, including derivatives such as this compound, is significantly influenced by the selection of reaction solvent and the applied temperature. These parameters are critical in dictating the reaction kinetics, yield, and purity of the final product. The formation of the pyrazine ring, typically through the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound, is a key step where solvent and temperature play a pivotal role.

Polar protic solvents like ethanol are frequently employed and have been shown to be effective, often leading to higher yields. researchgate.net This is attributed to their ability to solvate both the reactants and the polar transition states involved in the condensation reaction. In some cases, the use of ethanol as a solvent under reflux conditions has resulted in significantly increased product yields compared to nonpolar solvents. researchgate.net The general procedure for such syntheses often involves heating the reaction mixture to reflux for several hours, followed by cooling to ambient temperature to facilitate the precipitation of the product. nih.gov

Temperature is another crucial factor that directly impacts the rate of reaction. Generally, higher temperatures increase the reaction rate by providing the necessary activation energy for the condensation and cyclization steps. The term "reflux" is commonly cited in synthetic procedures for pyrido[2,3-b]pyrazines, indicating that the reaction is carried out at the boiling point of the chosen solvent. nih.gov This ensures a consistent and sufficiently high temperature to drive the reaction to completion in a reasonable timeframe. For example, in the synthesis of certain tetrahydrodipyrazolo pyridines, a specific temperature of 76°C was identified as optimal for achieving the highest yield. researchgate.net

The interplay between solvent and temperature is therefore a key consideration in the optimization of synthetic routes to this compound and its analogues. The selection of an appropriate solvent and reaction temperature is essential for maximizing product yield and purity, while minimizing reaction time and the formation of byproducts.

Table 1: General Effects of Solvent and Temperature on Pyrido[2,3-b]pyrazine Synthesis

ParameterEffect on Reaction OutcomeGeneral Observations
Solvent Polarity Influences reactant solubility and reaction rate.Polar solvents like ethanol often lead to higher yields compared to nonpolar solvents. researchgate.net
Reaction Temperature Directly affects the rate of reaction.Higher temperatures (e.g., reflux) are typically used to increase the reaction rate and drive the reaction to completion. nih.gov
Cooling Facilitates product crystallization and isolation.Gradual cooling to ambient temperature after the reaction is a common step to induce precipitation of the solid product. nih.gov

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For a molecule like 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine, ¹H NMR would be used to identify the chemical environment of the hydrogen atoms, including those on the methyl group, the aromatic rings, and the amine groups. The chemical shifts, integration, and coupling constants of the proton signals would provide information about their connectivity. Similarly, ¹³C NMR spectroscopy would be employed to identify the number and types of carbon atoms in the molecule. While no specific NMR data for this compound is available, studies on related pyrazine (B50134) derivatives provide examples of typical chemical shifts. For instance, in 2-methylpyrazine, the methyl protons appear around 2.5 ppm, and the aromatic protons are observed in the 8.3-8.6 ppm region. chemicalbook.com

Table 1: Anticipated ¹H and ¹³C NMR Data for this compound (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

Atom Type Expected Chemical Shift (ppm)
¹H NMR
-CH₃ ~2.5
Aromatic-H 7.0 - 8.5
-NH₂ Broad signal, variable
¹³C NMR
-CH₃ ~20

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for N-H stretching of the amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations of the heterocyclic rings (in the 1400-1650 cm⁻¹ range). Studies on related diazines have provided detailed assignments of their vibrational spectra. core.ac.uk

Table 2: Anticipated Vibrational Spectroscopy Data for this compound (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉N₅), HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information. While specific HRMS data for this compound is not available, the molecular weight is listed as 175.19 g/mol . chemnet.com

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

The crystal structure would reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, strong hydrogen bonding involving the amine groups and the nitrogen atoms of the heterocyclic rings would be expected. Additionally, π-π stacking interactions between the aromatic pyrido[2,3-b]pyrazine (B189457) cores are likely to be observed.

X-ray diffraction would also provide information about the planarity of the pyrido[2,3-b]pyrazine ring system and the orientation of the methyl and amine substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions in the UV and possibly the visible region, corresponding to π→π* and n→π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the molecular structure and substitution pattern. Research on other pyrido[2,3-b]pyrazine derivatives has shown that their electronic absorption spectra can extend into the visible region. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound

Mechanistic Investigations of Biological Interactions and Biochemical Modulation

Enzyme Inhibition Mechanism Studies

The pyrido[2,3-b]pyrazine (B189457) scaffold has been identified as a key structural motif in the development of various enzyme inhibitors.

Derivatives of pyrido[2,3-b]pyrazine have been investigated for their potential to modulate the function of serine-threonine protein kinases. ikm.org.my This class of compounds has shown promise as inhibitors for several key kinases involved in cell signaling and proliferation.

CHK1, GSK3β, and PDK Inhibition: Certain pyrido[2,3-b]pyrazine derivatives are predicted to act as inhibitors of Checkpoint kinase 1 (CHK1), Glycogen synthase kinase 3β (GSK3β), and Pyruvate dehydrogenase kinase (PDK). ikm.org.my For instance, Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor with an IC50 of 1 nM and a Ki of 0.9 nM. nih.gov

MPS1 Inhibition: Monopolar spindle 1 (MPS1) is a mitotic kinase that is a target for cancer therapy. nih.gov While direct inhibition by a 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine has not been specified, structurally related compounds have demonstrated potent activity. For example, imidazopyrazine derivatives have been identified as MPS1 inhibitors with IC50 values ranging from 1 to 10 nM. nih.gov Additionally, a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of MPS1 were developed, with the introduction of a methyl group significantly improving metabolic stability. acs.org

RAF and RTK Inhibition: The Ras/Raf signaling pathway is a critical cascade in cancer cell proliferation. molgenie.com While specific data on this compound is limited, the broader class of pyrazine-based kinase inhibitors includes compounds targeting components of this pathway. nih.govijmphs.com For example, Gilteritinib, a pyrazine-2-carboxamide, is a dual FLT3/AXL inhibitor (receptor tyrosine kinases) with IC50 values of 0.29 nM and 0.73 nM, respectively. nih.gov

Compound Class/ExampleTarget KinaseInhibitory Concentration (IC50/Ki)Reference
Pyrido[2,3-b]pyrazine derivativesCHK1, GSK3β, PDKPredicted activity ikm.org.my
Prexasertib (Pyrazine-2-carbonitrile derivative)CHK1IC50: 1 nM, Ki: 0.9 nM nih.gov
Imidazopyrazine derivatives (Mps-BAY2a, Mps-BAY2b)MPS1IC50: 1 - 10 nM nih.gov
Gilteritinib (Pyrazine-2-carboxamide)FLT3 (RTK)IC50: 0.29 nM nih.gov
Gilteritinib (Pyrazine-2-carboxamide)AXL (RTK)IC50: 0.73 nM nih.gov

Urease Inhibition: Novel pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized and evaluated for their antiurease activity. nih.govrsc.org Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria. nih.govfrontiersin.org The inhibition of this enzyme is a key strategy for treating infections caused by urease-producing bacteria. researchgate.net

α-Glucosidase and α-Amylase Inhibition: α-glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetes. nih.gov While specific studies on this compound are not detailed, various heterocyclic compounds, including pyrimidine (B1678525) derivatives, have been explored as α-glucosidase inhibitors. researchgate.netresearchgate.nettubitak.gov.tr Kinetic analysis of some inhibitors has revealed mixed or uncompetitive modes of inhibition against the enzyme. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and has been a target for antimicrobial and anticancer drugs. nih.govlmaleidykla.lt Pyrido[2,3-d]pyrimidines, which are structurally related to the compound of interest, have been synthesized and evaluated as DHFR inhibitors. researchgate.net For instance, certain 2,4-diaminopyrimidine-based antifolates have been designed to target bacterial DHFR by occupying a specific pocket within the enzyme's active site. nih.gov

Thioredoxin Reductase (TrxR) Inhibition: The thioredoxin system is vital for maintaining cellular redox balance, and its inhibition is a potential anticancer strategy. nih.govnih.gov TrxR can be inhibited by various electrophilic compounds.

Understanding the kinetics of enzyme inhibition provides insight into the mechanism of action. For example, in the study of α-glucosidase inhibitors, kinetic analysis has been used to determine the mode of inhibition, with some compounds exhibiting an uncompetitive mechanism. nih.gov Similarly, studies on urease inhibitors have identified compounds that act in an uncompetitive manner. researchgate.net This type of characterization is essential for optimizing the design of more potent and selective inhibitors.

Molecular Interactions with Nucleic Acids and Proteins

The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to their mechanism of action.

The binding of pyrido[2,3-b]pyrazine derivatives to proteins is often a key determinant of their biological activity. Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of enzymes like cholinesterases. nih.gov These computational studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. ikm.org.my Small molecules can bind to biomacromolecules like DNA and proteins through either covalent or non-covalent interactions, which include groove binding, intercalation, and electrostatic interactions. nih.gov

Cellular Pathway Modulations (Mechanistic Focus)

Currently, there is no specific published research detailing the effects of this compound or its close analogs on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The scientific literature extensively covers the roles of TNF-α and IL-6 in systemic inflammation and various disease states, but does not currently link them to the activity of the pyrido[2,3-b]pyrazine scaffold. nih.govnih.govmdpi.commdpi.com Therefore, the potential for this class of compounds to modulate these specific inflammatory pathways remains an area for future investigation.

Research into the pyrido[2,3-b]pyrazine scaffold has revealed its potential as an inhibitor of cancer cell proliferation. A study focused on developing agents against non-small-cell lung carcinoma (NSCLC) designed and synthesized a series of novel pyrido[2,3-b]pyrazine derivatives. nih.gov These compounds were evaluated for their ability to inhibit proliferation in both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cancer cell lines. nih.gov

The investigation found that certain compounds within this class could effectively overcome erlotinib (B232) resistance, which is often associated with the EGFR T790M mutation. nih.gov For instance, a lead compound from the series, designated 7n , demonstrated potent inhibitory activity with IC50 values of 0.09 μM against the PC9 cell line and 0.15 μM against the resistant PC9-ER cell line. nih.gov While these findings highlight the anti-proliferative potential of the pyrido[2,3-b]pyrazine core, the precise signaling networks and mechanisms of action by which these compounds overcome drug resistance are yet to be fully elucidated. nih.gov

Structure-Activity Relationship (SAR) at the Biochemical Level

Structure-activity relationship (SAR) studies on pyrido[2,3-b]pyrazine analogs have provided initial insights into the chemical features that govern their anti-proliferative activity. In the context of overcoming erlotinib resistance in NSCLC cell lines, the substitution pattern on the heterocyclic core was found to be critical. nih.gov

The research explored two main structural aspects:

The effect of the substituent's position on a heteroaromatic moiety attached at position 7 of the pyrido[2,3-b]pyrazine ring.

The importance of maintaining an unsubstituted amino group at position 2 . nih.gov

The potent activity of compounds like 7n suggests that specific substitutions at the C7 position are crucial for interacting with the intended molecular target(s) within the cancer cells. The data indicates that careful selection of substituents on the pyrido[2,3-b]pyrazine scaffold is key to achieving high potency against both sensitive and resistant cancer cell lines. nih.gov

Table 1: Proliferation Inhibition of Selected Pyrido[2,3-b]pyrazine Analogs

Compound Cell Line IC50 (μM)
7n PC9 (Erlotinib-Sensitive) 0.09
7n PC9-ER (Erlotinib-Resistant) 0.15

Data sourced from a study on novel pyrido[2,3-b]pyrazines as potential antitumor agents. nih.gov

The pyrido[2,3-b]pyrazine scaffold is part of a larger family of nitrogen-containing fused heterocyclic systems that are of significant interest in medicinal chemistry. Its biological activities can be contextualized by comparing it to related structures such as pyrido[2,3-d]pyrimidines and tetrahydropyrido[2,3-b]pyrazines.

Pyrido[2,3-d]pyrimidines: This scaffold has been extensively investigated, yielding potent and broadly active tyrosine kinase inhibitors. nih.gov Derivatives of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one have shown inhibitory activity against kinases like PDGFr, bFGFr, EGFr, and c-Src. nih.gov Furthermore, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent cytotoxicity against cancer cell lines like MCF-7 and HepG2 by acting as PIM-1 kinase inhibitors and inducing apoptosis. rsc.orgnih.gov This highlights the role of the pyridine-fused ring system in targeting key enzymes involved in cell proliferation.

Tetrahydropyrido[2,3-b]pyrazines: A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were developed as selective inhibitors of anaplastic lymphoma kinase (ALK), a target implicated in various cancers. nih.gov These ring-constrained analogs of a known kinase inhibitor scaffold yielded compounds with potent enzymatic (IC50 ≈ 10 nM) and cellular (IC50 ≈ 150 nM) activity against ALK. nih.gov

This comparative analysis demonstrates that the broader class of pyridine-fused pyrazines and pyrimidines represents a versatile foundation for designing kinase inhibitors and anti-proliferative agents. While the specific biological profile of this compound is unknown, the activity of analogous scaffolds suggests that the pyrido[2,3-b]pyrazine core is a promising template for the development of targeted therapeutics.

Advanced Applications and Materials Science Contributions

Development of Materials with Tunable Nonlinear Optical (NLO) Responses

Derivatives of pyrido[2,3-b]pyrazine (B189457) have emerged as promising materials for nonlinear optical (NLO) applications, which are crucial for technologies like signal processing and communication networking. rsc.org The NLO response of a molecule is determined by its electrical properties, such as polarizability and hyperpolarizability, which describe how the molecule's electron density and dipole moment are affected by an external electric field. rsc.org

Recent research has utilized density functional theory (DFT) computations to investigate the NLO properties of newly synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds. nih.govrsc.orgnih.gov These computational studies calculate key NLO parameters, including the average polarizability (⟨α⟩), first total hyperpolarizability (βtot), and second total hyperpolarizability (⟨γ⟩). nih.govrsc.orgnih.gov Studies have shown that specific structural modifications to the pyrido[2,3-b]pyrazine core can lead to significant NLO responses, indicating a strong potential for these compounds in the development of advanced NLO materials. nih.govrsc.orgnih.gov For instance, certain synthesized derivatives have demonstrated remarkably high hyperpolarizability values, underscoring their potential contribution to NLO technological applications. nih.govrsc.orgnih.gov

Table 1: Calculated NLO Properties of Selected Pyrido[2,3-b]pyrazine Derivatives
CompoundAverage Polarizability (⟨α⟩) (esu)First Hyperpolarizability (βtot) (esu)Second Hyperpolarizability (⟨γ⟩) (esu)Energy Gap (Egap) (eV)
Compound 7 (with 4-methoxybenzaldehyde)3.90 × 10-2315.6 × 10-306.63 × 10-353.444

Data sourced from a study on novel pyrido[2,3-b]pyrazin based heterocyclic compounds. nih.govrsc.orgnih.gov

The design of pyrido[2,3-b]pyrazine systems with enhanced NLO properties is guided by fundamental electronic structure principles. A key factor is the molecule's energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A smaller energy gap generally correlates with greater softness, higher reactivity, and a more significant NLO response. nih.gov

Computational analyses, such as DFT, are instrumental in predicting these properties and guiding synthetic efforts. rsc.org For example, research has shown a direct correlation between a lower Egap and higher hyperpolarizability values in a series of pyrido[2,3-b]pyrazine derivatives. nih.gov The compound with the smallest Egap (3.444 eV) exhibited the highest first and second hyperpolarizabilities. nih.govrsc.orgnih.gov This principle allows for the strategic design of molecules by incorporating electron-donating and electron-accepting groups to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures. nih.govresearchgate.net This intramolecular charge transfer (ICT) character can effectively reduce the HOMO-LUMO gap and enhance the NLO response. nih.gov

The tunable photophysical and electrochemical properties of pyrido[2,3-b]pyrazine derivatives make them highly suitable for integration into various optoelectronic devices. nih.govrsc.org Their D-A-D structures can be engineered to produce a broad range of emissions, from blue to red, in both solution and solid states. nih.gov This full-color emission capability is a critical requirement for cost-effective multicolor display applications, such as high-performance organic light-emitting diodes (OLEDs). rsc.org

By systematically fine-tuning the band gap through the choice of different donor amines coupled to the pyrido[2,3-b]pyrazine acceptor core, researchers have developed materials with high photoluminescence quantum efficiency (PLQY). nih.govrsc.org Some of these materials also exhibit thermally activated delayed fluorescence (TADF), a desirable property for improving the efficiency of OLEDs. rsc.org The resulting OLEDs have shown high external quantum efficiencies (EQEs) of up to 20.0%. rsc.org Furthermore, the high thermal stability and suitable HOMO/LUMO energy levels of these compounds suggest their potential use in other organic electronic applications, including as ambipolar materials for organic field-effect transistors (OFETs). nih.govresearchgate.net

Electrochemical Sensing Platforms Utilizing Pyrido[2,3-b]pyrazine Derivatives

The electrochemical activity and ability of pyrido[2,3-b]pyrazine derivatives to interact with biological molecules have led to their exploration in the development of electrochemical biosensors. rsc.orgnih.gov These sensors leverage the compound's properties to detect specific analytes, such as DNA, through measurable changes in electrical signals. rsc.orgrsc.org

The fundamental design of these biosensors involves modifying a conductive electrode with a recognition element. rsc.orgrsc.org In this context, pyrido[2,3-b]pyrazine derivatives can be part of the sensing platform. A common approach is the development of DNA-modified electrode sensors. rsc.org These sensors are typically constructed from a conductive material that is coated with a layer of DNA or other biomolecules. rsc.org When the target analyte in a sample encounters the sensor, it can bind to the recognition layer, causing a change in the sensor's electrical properties, which can then be detected and quantified. rsc.orgrsc.org

Pyrido[2,3-b]pyrazine-based systems have been specifically utilized for the electrochemical sensing of DNA. nih.govnih.gov The detection mechanism relies on the interaction between the synthesized compound and DNA, which is monitored using electrochemical techniques like cyclic voltammetry (CV). nih.govrsc.org CV offers several advantages for DNA detection, including high sensitivity to minute changes in DNA concentration, the ability to detect very low concentrations, and the potential for simultaneous detection of multiple DNA sequences. rsc.org This method is also relatively simple and does not require highly specialized or expensive equipment. rsc.org The development of these platforms represents a significant step forward in creating sensitive and accessible tools for bioanalysis. nih.gov

Exploration in Organic Electronics and Functional Materials

The pyrido[2,3-b]pyrazine core is a potent electron-accepting unit, a feature attributed to the presence of multiple nitrogen atoms within its fused ring structure. nih.govrsc.org This high electron-accepting ability makes it an excellent building block for donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) type molecules, which are foundational to many organic electronic materials. nih.govresearchgate.netrsc.org

By coupling the pyrido[2,3-b]pyrazine acceptor with various electron-donating amine groups, researchers have synthesized a range of functional materials with properties that can be precisely tuned. nih.gov These D-A-D molecules exhibit strong intramolecular charge transfer (ICT) characteristics, which govern their optical and electronic behavior. nih.govresearchgate.net Key properties that make these materials attractive for organic electronics include:

Tunable Band Gaps: The energy band gaps can be modulated, with studies reporting low band gaps in the range of 1.67–2.36 eV. nih.govresearchgate.net

High Thermal Stability: These compounds demonstrate excellent stability at high temperatures, a crucial requirement for device longevity. nih.gov

Aggregation-Induced Emission (AIE): Some derivatives exhibit AIE, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. This is a highly desirable feature for solid-state lighting and display applications. nih.gov

Ambipolar Characteristics: The HOMO and LUMO energy levels of these materials are often comparable to those of known ambipolar materials, suggesting they can efficiently transport both holes and electrons. nih.govresearchgate.net

These tailored properties position pyrido[2,3-b]pyrazine derivatives as versatile components for a variety of organic electronic devices, including OLEDs, OFETs, and potentially organic solar cells. nih.govresearchgate.net

Table 2: Opto-electrochemical Properties of D-A-D Pyrido[2,3-b]pyrazine Derivatives
PropertyRange of ValuesSignificance
Absorption (ICT)412–485 nmIndicates D-A architecture
Emission486–624 nm (Blue to Red)Applicable for full-color displays
HOMO Energy Level-5.34 to -5.97 eVComparable to ambipolar materials
LUMO Energy Level-3.61 to -3.70 eVComparable to ambipolar materials
Electrochemical Band Gap1.67–2.36 eVLow band gap is beneficial for electronic applications

Data compiled from studies on D-A-D based pyrido[2,3-b]pyrazine amine derivatives. nih.govresearchgate.net

Charge Transport Properties in Pyrido[2,3-b]pyrazine-Based Polymers and Crystals

The pyrido[2,3-b]pyrazine moiety is recognized for its strong electron-accepting capabilities, which surpasses that of similar structures like quinoxaline (B1680401) due to the additional pyridine (B92270) nitrogen atoms in its fused ring system. rsc.orgnih.gov This inherent electronic feature is fundamental to the charge transport characteristics of materials incorporating this core. In donor-acceptor (D-A) type polymers, the pyrido[2,3-b]pyrazine unit can function as the acceptor component, facilitating intramolecular charge transfer (ICT) from a donor unit. mdpi.com This process is crucial for the mobility of charge carriers within the material.

The electrochemical properties of donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor have been investigated, revealing low band gaps and HOMO/LUMO energy levels that are comparable to known ambipolar materials. nih.gov This suggests their potential for balanced charge transport in electronic devices.

Table 1: Electrochemical Properties of Pyrido[2,3-b]pyrazine-Based D-A-D Molecules

Molecule HOMO (eV) LUMO (eV) Band Gap (eV)
Dye 2 -5.69 -3.67 2.02
Dye 3 -5.73 -3.70 2.03
Dye 4 -5.34 -3.67 1.67
Dye 5 -5.78 -3.68 2.10
Dye 7 -5.97 -3.61 2.36
Dye 8 -5.38 -3.68 1.70
Dye 9 -5.34 -3.67 1.67
Dye 10 -5.63 -3.66 1.97

Data sourced from a study on D-A-D molecules with a pyrido[2,3-b]pyrazine acceptor. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

The tunable photophysical properties of pyrido[2,3-b]pyrazine derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). By carefully selecting the donor units attached to the pyrido[2,3-b]pyrazine core, it is possible to create a family of fluorescent materials that exhibit emissions across the entire visible spectrum, from blue to red. rsc.org This fine-tuning of the band gap allows for the development of full-color displays. rsc.org

A significant advancement in this area is the development of thermally activated delayed fluorescence (TADF) molecules based on the pyrido[2,3-b]pyrazine core. rsc.org TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. Devices fabricated with such materials have demonstrated high external quantum efficiencies (EQEs), with a yellow-emitting OLED reaching an EQE of up to 20.0% and an orange-emitting device showing an EQE of 15.4%. rsc.org

Furthermore, some pyrido[2,3-b]pyrazine-based D-A-D molecules exhibit aggregation-induced emission (AIE). nih.gov In the solid state, these molecules can overcome the common issue of aggregation-caused quenching (ACQ), where emission is reduced in solid films. nih.gov This AIE characteristic is advantageous for fabricating efficient solid-state lighting devices. nih.gov

While the direct application of 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine in solar cells is not extensively documented, related structures have been explored. For instance, low-bandgap copolymers based on pyrido[3,4-b]pyrazine (B183377) have been synthesized for use in bulk heterojunction solar cells. nycu.edu.tw These polymers absorb broadly across the solar spectrum, and devices incorporating them have achieved power conversion efficiencies of up to 3.15%. nycu.edu.tw Pyrazine-based organic photosensitizers have also been developed for dye-sensitized solar cells (DSSCs). mdpi.com The strong electron-withdrawing nature of the pyrazine (B50134) core facilitates efficient electron injection into the semiconductor layer of the solar cell. mdpi.com

Table 2: Performance of OLEDs Based on Pyrido[2,3-b]pyrazine TADF Emitters

Emission Color Maximum External Quantum Efficiency (EQE) (%)
Yellow 20.0
Orange 15.4

Data from a study on a versatile pyrido[2,3-b]pyrazine family of emitters. rsc.org

Role in Heterocyclic Dye Chemistry and Pigment Development

The pyrido[2,3-b]pyrazine framework is a key component in the design of novel heterocyclic dyes and pigments. The inherent donor-acceptor architecture that can be created with this core leads to intramolecular charge transfer (ICT) transitions. nih.gov These ICT transitions are responsible for the absorption of light in the visible region of the electromagnetic spectrum, which gives the compounds their color. nih.gov

The photophysical properties of these dyes can be systematically tuned by modifying the donor groups attached to the pyrido[2,3-b]pyrazine acceptor. rsc.orgnih.gov This allows for the creation of a wide palette of colors, with emissions ranging from blue to red in both solution and the solid state. rsc.orgnih.gov This tunability is a highly desirable feature in the development of new pigments for various applications, including inks, coatings, and plastics.

Some of these dyes also display positive solvatochromism, where the color of the dye changes with the polarity of the solvent. nih.gov This property is indicative of a larger dipole moment in the excited state than in the ground state and is a result of the charge transfer character of the molecule. nih.gov The aggregation-induced emission (AIE) properties of certain pyrido[2,3-b]pyrazine derivatives are also significant for pigment development, as they ensure strong emission in the solid state, which is crucial for their application as pigments. nih.gov

Table 3: Photophysical Properties of Pyrido[2,3-b]pyrazine-Based Dyes in Toluene

Dye Absorption Max (nm) Emission Max (nm)
2 462 536
3 476 545
4 485 586
5 467 540
7 412 486
8 473 580
9 485 586
10 454 563

Data from a study on the tunable opto-electrochemical properties of D-A-D based pyrido[2,3-b]pyrazine amine derivatives. nih.gov

Future Research Directions and Methodological Advancements

Exploration of Diverse Synthetic Strategies for Structural Complexity

Future synthetic efforts will likely focus on the development of novel and efficient methodologies to access structurally diverse pyrido[2,3-b]pyrazine (B189457) analogs. While traditional methods have proven effective, the demand for more complex and functionally embellished derivatives necessitates the exploration of innovative synthetic strategies.

One promising avenue is the expansion of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.govrsc.org For instance, a one-pot synthesis of substituted pyrido[2,3-b]pyrazine derivatives has been achieved by reacting indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of a catalyst. nih.govrsc.org Future work could explore new combinations of starting materials and catalysts to generate a wider array of substitution patterns on the pyrido[2,3-b]pyrazine core.

Another key area of development is the application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination . This palladium-catalyzed reaction has been successfully employed to synthesize donor-acceptor-donor (D-A-D) structured dyes based on the pyrido[2,3-b]pyrazine acceptor. nih.gov The continued refinement of this and other cross-coupling methodologies will enable the precise installation of a wide range of functional groups, leading to materials with tailored electronic and photophysical properties.

Synthetic StrategyDescriptionPotential Advancements
Multicomponent ReactionsOne-pot synthesis involving three or more reactants.Discovery of new reaction cascades and catalyst systems.
Buchwald-Hartwig AminationPalladium-catalyzed C-N bond formation.Application to a broader range of nitrogen nucleophiles and coupling partners.
Niementowski-type SynthesisCondensation of anthranilic acids with amides or lactams.Development of more efficient and environmentally benign catalytic systems.

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques such as NMR, FT-IR, and mass spectrometry are indispensable for routine characterization, future research will increasingly rely on the integration of more advanced methods to probe the dynamic behavior and intricate electronic properties of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.orgresearchgate.net

Time-resolved spectroscopy , for instance, can provide invaluable insights into the excited-state dynamics of these compounds, which is crucial for applications in organic light-emitting diodes (OLEDs) and photosensitizers. rsc.orgrsc.org Understanding the lifetimes and decay pathways of excited states will guide the design of more efficient and stable materials.

Furthermore, the application of two-dimensional NMR techniques and solid-state NMR will be instrumental in elucidating the complex structures and intermolecular interactions of these molecules in both solution and the solid state. This is particularly important for understanding aggregation-induced emission (AIE) phenomena observed in some pyrido[2,3-b]pyrazine derivatives. nih.gov

High-Throughput Screening for Novel Mechanistic Insights

The structural diversity that can be achieved through modern synthetic methods necessitates the use of high-throughput screening (HTS) to efficiently evaluate the biological and material properties of large libraries of pyrido[2,3-b]pyrazine compounds. Phenotypic screening of novel pyrido[2,3-b]pyrazines has already proven effective in identifying compounds active against both erlotinib-sensitive and resistant cancer cell lines. nih.gov

Future HTS campaigns, coupled with advanced data analysis and machine learning algorithms, will accelerate the discovery of new lead compounds for a variety of applications, including antiviral, antibacterial, and anticancer agents. nih.govnih.gov These large datasets will also provide crucial structure-activity relationship (SAR) information, offering deep mechanistic insights into how subtle structural modifications influence the biological or material properties of these compounds. This, in turn, will inform the rational design of next-generation derivatives.

Predictive Modeling for De Novo Design of Functional Pyrido[2,3-b]pyrazine Compounds

Computational chemistry, particularly Density Functional Theory (DFT) , has emerged as a powerful tool for predicting the electronic, optical, and reactivity properties of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.orgrsc.org DFT calculations have been successfully used to understand structure-property relationships, predict spectroscopic data, and elucidate reaction mechanisms. nih.govrsc.orgrsc.org

The future of this field lies in the development of more accurate and computationally efficient predictive models for the de novo design of functional molecules. By combining quantum chemical calculations with machine learning and artificial intelligence, it will become possible to design novel pyrido[2,3-b]pyrazine compounds with specific, pre-defined properties. For example, predictive models could be used to design new fluorescent materials with tailored emission wavelengths and high quantum yields for OLED applications, or to design enzyme inhibitors with enhanced potency and selectivity. rsc.org

Computational MethodApplicationFuture Direction
Density Functional Theory (DFT)Prediction of electronic structure, spectroscopic properties, and reactivity.Development of more accurate functionals and basis sets for large systems.
Molecular Dynamics (MD)Simulation of molecular motion and intermolecular interactions.Integration with quantum mechanical methods for more accurate simulations of dynamic processes.
Machine Learning (ML)Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling.Development of deep learning models for de novo design and property prediction.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Computational Science, and Materials Science

The most significant breakthroughs in the field of pyrido[2,3-b]pyrazines will undoubtedly emerge from a highly integrated and cross-disciplinary research approach. The synergy between synthetic chemists creating novel molecules, computational scientists modeling their properties, and materials scientists fabricating and testing devices is essential for accelerating innovation.

For example, the development of new materials for organic electronics, such as OLEDs and dye-sensitized solar cells, requires a close feedback loop between synthesis, theoretical prediction, and device engineering. rsc.orgnih.gov Similarly, the discovery of new therapeutic agents will benefit from the integration of synthetic chemistry, high-throughput biological screening, and computational drug design. nih.govnih.gov This collaborative approach will be crucial for tackling complex scientific challenges and translating fundamental research into real-world applications. The pyrido[2,3-b]pyrazine scaffold has been identified as a promising core for the development of materials with applications in display technology, pharmaceuticals, and materials science. nih.govrsc.org

Q & A

Q. What is the molecular structure and key physicochemical properties of 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine?

The compound features a fused bicyclic system with pyridine and pyrazine rings, substituted by amino groups at positions 6 and 8 and a methyl group at position 2. Its molecular formula is C₈H₉N₅ , with a molecular weight of 175.19 g/mol . The nitrogen-rich structure enables hydrogen bonding and metal coordination, critical for interactions with biological targets . Physical characterization typically employs NMR spectroscopy , mass spectrometry , and X-ray crystallography to confirm purity and structural integrity .

Q. What are the standard synthetic routes for this compound?

Synthesis often involves cyclocondensation of precursors like 1-methyluracil-5,6-diamine hydrochloride with methylcyanoformimidate in DMF , yielding high-purity crystals . Alternative protocols use pyridine and pyrazine ring-forming reactions, with variations in starting materials (e.g., substituted diaminouracils) to optimize yield . Key steps include temperature control (~100–120°C) and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H NMR (DMSO-d₆) : Identifies aromatic protons (δ 7.8–8.2 ppm) and amine protons (δ 5.5–6.0 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks at m/z 175.19 .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating synthetic products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, but require testing to avoid side reactions .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of heat-sensitive intermediates . Methodological validation should include parallel small-scale reactions with HPLC monitoring to identify optimal conditions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria .
  • 2D NMR (COSY, HSQC) to map proton-carbon correlations and distinguish overlapping signals .
  • Cross-validation with X-ray data to confirm bond angles and substituent positions .

Q. What experimental frameworks are recommended for studying biological interactions of this compound?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity with enzymes like kinases or DNA repair proteins, leveraging the compound’s hydrogen-bonding motifs .
  • Enzymatic assays : Test inhibition kinetics (e.g., IC₅₀) under varied pH and ionic conditions to probe mechanism .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electron density distributions to identify sites for functionalization (e.g., adding electron-withdrawing groups at position 3) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends from in vitro data .
  • ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic properties .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (>10 mmol) require strict inert atmosphere (N₂/Ar) to prevent oxidation of amine groups .
  • Data reproducibility : Archive raw spectral files (e.g., JCAMP-DX for NMR) and crystallographic data (CIF files) for peer validation .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure statistical robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.